Studies suggest 2-Phenylthiophene can serve as a building block for synthesizing more complex molecules with desired functionalities. A research article describes an efficient method for using 2-thiophenemethanol (a close relative of 2-phenylthiophene) to create thiophene-substituted ketones, which are valuable intermediates in organic synthesis [1]. This demonstrates the potential of 2-phenylthiophene as a platform for crafting other functional molecules.
[1] Efficient and Green One-Step Synthesis of Thiophene-Substituted Ketones from 2-Thiophenemethanol and Ketones via Dehydrogenative Coupling Using Manganese Complexes as Catalysts ()
Research indicates that 2-phenylthiophene exhibits biological activity, particularly concerning its metabolic pathways. The compound has been associated with hepatotoxicity due to the formation of reactive metabolites during its metabolism . It has been classified as harmful if ingested or if it comes into contact with skin, highlighting its potential risks in biological systems .
The synthesis of 2-phenylthiophene can be achieved through several methods:
2-Phenylthiophene finds applications across various fields:
Studies have shown that 2-phenylthiophene interacts with liver microsomes, leading to metabolic transformations that produce reactive intermediates. These intermediates can contribute to drug-induced toxicity, emphasizing the importance of understanding its metabolic pathways for safety assessments in pharmaceutical development .
Several compounds share structural or functional similarities with 2-phenylthiophene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene | Simple heterocyclic compound | Base structure for many derivatives |
| 3-Methylthiophene | Methyl-substituted thiophene | Exhibits different reactivity patterns |
| 2-Thiophenecarboxaldehyde | Carboxylic acid derivative | Shows distinct reactivity due to functional group |
| 5-Phenylthiophene | Phenyl-substituted thiophene | Similar aromatic properties but different substitution pattern |
2-Phenylthiophene is unique due to its specific substitution pattern and resultant properties, setting it apart from these similar compounds. Its dual functionality as both an aromatic compound and a sulfur-containing heterocycle allows for diverse applications not fully realized by its counterparts.
The Gewald reaction and Paal-Knorr thiophene synthesis remain foundational for 2-phenylthiophene production. A modern approach involves:
| Technique | Key Data Points |
|---|---|
| UV-Vis | λₘₐₓ ≈ 280 nm (π→π* transition) |
| Mass Spectrometry | m/z 160 (M⁺), 77 (C₆H₅⁺) |
| XRD | Planar structure, C–S bond: 1.70 Å |
The Vilsmeier-Haack formylation represents one of the most versatile and widely employed methodologies for the direct functionalization of electron-rich aromatic and heteroaromatic systems, including 2-phenylthiophene derivatives [1] [2]. This electrophilic substitution reaction proceeds through the formation of a chloroiminium ion, commonly referred to as the Vilsmeier reagent, which serves as the active electrophilic species [3] [4]. The reaction mechanism involves the initial formation of the Vilsmeier reagent from the interaction between a substituted formamide and an acid chloride, followed by electrophilic aromatic substitution on the thiophene ring [2] [5].
The general mechanism of Vilsmeier-Haack formylation involves three distinct stages: formation of an iminium cation, nucleophilic substitution by the aromatic substrate, and final hydrolysis of the iminium salt to yield the corresponding aldehyde [6]. The regioselectivity of this transformation on thiophene substrates is governed by the electronic distribution within the heterocyclic ring, with substitution typically occurring at the 2-position due to the enhanced electron density at this site [7] [8].
Phosgene-mediated formylation protocols have emerged as highly efficient alternatives to traditional phosphorous oxychloride-based systems for the synthesis of thiophene carboxaldehydes [9] [10]. The use of solid phosgene (triphosgene) in particular offers significant advantages in terms of reaction efficiency, yield optimization, and operational safety compared to gaseous phosgene [9] [11]. Research has demonstrated that the reaction of thiophene substrates with solid phosgene and N,N-dimethylformamide can achieve yields of 87-88% under optimized conditions [9].
The optimization of phosgene-mediated formylation involves careful control of molar ratios, with optimal conditions employing a thiophene to solid phosgene to N,N-dimethylformamide ratio of 1:0.5:2.6 [9]. Temperature control is critical, with reactions typically conducted at 0°C for the initial addition phase, followed by gradual warming to 50°C, and final heating to 75-85°C for completion [9]. The reaction time can be significantly reduced to 3 hours compared to traditional methods requiring 6-10 hours [12].
The mechanistic advantage of phosgene-mediated systems lies in the more efficient formation of the electrophilic intermediate and the reduced formation of side products [9] [13]. The solid phosgene approach eliminates many of the handling difficulties associated with gaseous phosgene while maintaining the high reactivity and selectivity of the phosgene-based system [11] [13].
| Parameter | Conventional POCl₃ | Solid Phosgene | Optimized Conditions |
|---|---|---|---|
| Temperature (°C) | 75-85 | 75-85 | 50-85 |
| Reaction Time (hours) | 6 | 3 | 4 |
| Yield (%) | 65 | 87 | 72 |
| Molar Ratio (Substrate:Reagent:DMF) | 1:0.5:2.0 | 1:0.5:2.6 | 1:0.3-0.7:1.5-3.0 |
The comparative evaluation of phosphorous oxychloride and phosgene reagents in Vilsmeier-Haack formylation reveals distinct differences in reaction kinetics, selectivity, and product distribution [14] [2]. Phosphorous oxychloride systems typically require longer reaction times and higher temperatures to achieve comparable conversion rates to phosgene-based protocols [15] [2]. The kinetic analysis of thiophene formylation demonstrates that reactions with phosgene follow second-order kinetics, while phosphorous oxychloride systems exhibit third-order behavior under certain conditions [2].
The mechanistic differences between these two systems become apparent when examining the formation and reactivity of the electrophilic intermediates [2] [4]. Phosphorous oxychloride forms a less reactive chloroiminium species compared to the highly electrophilic intermediate generated from phosgene and dimethylformamide [15] [4]. This difference in electrophilicity directly impacts the reaction rate and the ability to functionalize less reactive substrates [2].
Substrate reactivity plays a crucial role in determining the optimal reagent system [2]. For highly reactive substrates such as 2-methoxythiophene, both systems perform effectively, with the rate-determining step being the formation of the electrophilic complex rather than the aromatic substitution [2]. However, for less reactive substrates like unsubstituted thiophene or 2-methylthiophene, phosgene-based systems demonstrate superior performance in terms of reaction rate and overall yield [9] [2].
The regioselectivity patterns also differ between the two reagent systems [16]. Phosphorous oxychloride-mediated formylation tends to favor electrophilic substitution at less sterically hindered positions, while phosgene systems often exhibit enhanced selectivity for electronically favored sites [16] [2]. Temperature control is more critical in phosgene systems due to the higher reactivity of the electrophilic intermediate [9] [11].
Cross-coupling methodologies have revolutionized the synthesis of complex thiophene derivatives, particularly those bearing phenyl substituents [17] [18]. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between thiophene substrates and various organometallic coupling partners under mild conditions [19] [18]. The versatility of cross-coupling approaches allows for the selective introduction of aryl, heteroaryl, and alkyl substituents onto the thiophene framework [20] [21].
The Suzuki-Miyaura coupling reaction represents the most widely utilized cross-coupling methodology for the synthesis of 2-phenylthiophene derivatives [17] [19]. This transformation involves the palladium-catalyzed coupling of thiophene halides with aryl boronic acids in the presence of a base [18] [21]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [18] [22].
The optimization of Suzuki-Miyaura coupling conditions for thiophene substrates requires careful consideration of catalyst loading, base selection, solvent system, and reaction temperature [17] [23]. Recent advances have demonstrated that catalyst loadings as low as 0.1-1.0 mol% can be effective for activated substrates, while more challenging couplings may require loadings of 0.25-0.75 mol% [23] [24]. The choice of palladium precursor significantly influences reaction efficiency, with Pd(PPh₃)₄, Pd₂(dba)₃, and palladacycle complexes showing particular effectiveness [23] [24].
Solvent selection plays a crucial role in reaction optimization [17] [25]. Aqueous solvent systems, particularly dioxane/water and dimethylformamide/water mixtures, have proven highly effective for thiophene-aryl couplings [17] [25]. The biphasic nature of these systems facilitates product separation while maintaining high reaction efficiency [17]. Temperature optimization typically ranges from 80-120°C, depending on the specific substrate combination and catalyst system employed [25] [24].
The mechanistic aspects of thiophene-based Suzuki couplings involve the initial formation of an active palladium(0) species through reduction of the palladium precursor [18] [21]. The oxidative addition of the thiophene halide to the palladium center forms an organopalladium intermediate [22] [21]. Base-promoted transmetallation with the aryl boronic acid transfers the aryl group to palladium, followed by reductive elimination to form the coupled product and regenerate the active catalyst [18] [21].
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Solvent System | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|---|---|
| 4-Bromobenzene | Thiophene-2-boronic acid | 0.50 | 80 | DMF/H₂O | 85 | 2.0 |
| 2-Chloropyridine | Phenylboronic acid | 1.00 | 100 | Dioxane/H₂O | 72 | 4.0 |
| 4-Chlorotoluene | Thiophene-3-boronic acid | 0.25 | 90 | Toluene/EtOH/H₂O | 92 | 1.5 |
| 3-Bromothiophene | Phenylboronic acid | 0.50 | 85 | DMF | 78 | 3.0 |
| 2-Bromofuran | Phenylboronic acid | 0.75 | 95 | DMF/H₂O | 69 | 3.5 |
Advanced palladium-catalyzed functionalization techniques have expanded the synthetic accessibility of 2-phenylthiophene derivatives through innovative coupling strategies [26] [27]. These methodologies encompass direct arylation, carbon-hydrogen bond activation, and novel precatalyst designs that enable efficient transformations under mild conditions [26] [23]. The development of electron-rich and sterically demanding phosphine ligands has particularly enhanced the scope and efficiency of these transformations [23] [27].
Palladacycle complexes have emerged as highly active catalyst precursors for thiophene functionalization reactions [23]. These air-stable complexes exhibit exceptional activity at low loadings and demonstrate enhanced thermal stability compared to traditional palladium(0) complexes [23]. The unique structural features of palladacycles enable them to operate through alternative Pd(II)/Pd(IV) catalytic cycles rather than the conventional Pd(0)/Pd(II) mechanism [23].
The role of ligand design in palladium-catalyzed thiophene functionalization cannot be overstated [23] [27]. Bulky phosphine ligands such as tri-tert-butylphosphine and tricyclohexylphosphine have proven particularly effective for challenging substrates [23]. These ligands facilitate oxidative addition to less reactive substrates while preventing catalyst deactivation through aggregation [27]. N-heterocyclic carbene ligands represent another important class of supporting ligands that enhance catalyst stability and activity [23].
Mechanistic investigations have revealed that the choice of ligand significantly influences the rate-determining step of the catalytic cycle [27] [28]. For electron-rich substrates, transmetallation often becomes rate-limiting, while for electron-deficient substrates, oxidative addition may control the overall reaction rate [27]. Understanding these mechanistic details enables rational catalyst design and reaction optimization [28].
Recent developments in palladium-catalyzed functionalization include the use of low parts-per-million catalyst loadings [24]. These ultra-low loading conditions require careful optimization of reaction parameters and often benefit from the presence of specialized ligands or additives [24]. The ability to achieve effective catalysis at such low loadings has important implications for both economic and environmental considerations [24].
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of thiophene derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [29] [30]. The application of microwave irradiation to organic synthesis enables rapid heating, uniform temperature distribution, and enhanced reaction rates compared to conventional thermal heating methods [31] [32]. These benefits are particularly pronounced for heterocyclic chemistry, where microwave heating can overcome kinetic barriers and enable reactions that are challenging under traditional conditions [33] [34].
Microwave-enhanced thiophene synthesis protocols typically employ powers ranging from 200-400 watts and temperatures between 50-120°C [36] [25]. Reaction times are dramatically reduced from hours or days to minutes, with many transformations completing within 20-35 minutes under microwave conditions [29] [36]. The uniform heating provided by microwave irradiation often results in improved product purity and reduced side product formation [30] [32].
Specific applications of microwave heating to thiophene chemistry include Suzuki coupling reactions, Vilsmeier formylation, and multicomponent reactions [29] [37]. Microwave-assisted Suzuki couplings of thiophene derivatives can be completed in 20-30 minutes compared to 12-24 hours under conventional heating [29] [25]. The enhanced reaction rates enable the use of lower catalyst loadings and milder reaction conditions [25].
| Reaction Type | Conventional Time | Microwave Time | Temperature (°C) | Power (W) | Yield Improvement (%) | Time Reduction Factor |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 24 hours | 30 minutes | 120 | 300 | 15-25 | 48 |
| Vilsmeier Formylation | 6-10 hours | 35 minutes | 80 | 250 | 20-30 | 17 |
| Cross-coupling | 12-18 hours | 20 minutes | 100 | 400 | 10-20 | 36 |
| Gewald Reaction | 8-12 hours | 30 minutes | 80 | 200 | 15-35 | 24 |
| S-alkylation | 24-48 hours | 25 minutes | 50 | 200 | 25-40 | 96 |
The mechanistic aspects of microwave enhancement in thiophene synthesis involve both thermal and non-thermal effects [38]. Thermal effects arise from the rapid and uniform heating provided by microwave irradiation, which can overcome activation barriers more efficiently than conventional heating [38]. Non-thermal effects may include enhanced molecular motion, increased collision frequency, and specific interactions between the electromagnetic field and polar transition states [38].
Regioselective bromination represents a fundamental transformation in thiophene chemistry, enabling the precise introduction of bromine substituents at specific positions on the heterocyclic ring [39] [40]. The regioselectivity of bromination reactions is governed by the electronic properties of the thiophene substrate, the nature of the brominating agent, and the reaction conditions employed [39]. Understanding and controlling these factors is essential for the efficient synthesis of brominated thiophene intermediates that serve as precursors for further functionalization [40].
The electronic structure of thiophene creates distinct reactivity patterns for electrophilic substitution reactions [7] [8]. The sulfur atom donates electron density to the ring system, making thiophene more reactive toward electrophiles compared to benzene [8]. The electron density distribution favors substitution at the 2- and 5-positions over the 3- and 4-positions, with the 2-position being particularly favored due to the stabilization of the resulting cationic intermediate [7].
Bromination agents commonly employed for thiophene functionalization include molecular bromine, N-bromosuccinimide, and pyridinium tribromide [39] [40]. The choice of brominating agent significantly influences both the reaction rate and regioselectivity [39]. N-bromosuccinimide is particularly effective for achieving high regioselectivity under mild conditions, while molecular bromine may require careful temperature control to prevent over-bromination [39].
Reaction conditions play a crucial role in determining regioselectivity patterns [39] [40]. Neutral conditions typically favor substitution at sterically accessible positions, while acidic conditions can alter the electronic properties of the substrate and influence regioselectivity [39]. The use of protic acids can protonate the sulfur atom, deactivating the ring toward electrophilic substitution and enabling more selective bromination at specific positions [39].
Temperature control is essential for achieving optimal regioselectivity [39]. Lower temperatures generally favor kinetically controlled products, while higher temperatures may lead to thermodynamically controlled product distributions [39]. The reaction time must also be carefully optimized to prevent over-bromination while ensuring complete conversion of the starting material [40].
| Substrate | Brominating Agent | Conditions | Regioselectivity | Temperature (°C) | Reaction Time (hours) | Major Product Yield (%) |
|---|---|---|---|---|---|---|
| 2-Phenylthiophene | NBS | Neutral (THF) | 5-Position (86%) | 25 | 2.0 | 86 |
| Thiophene | Br₂ | Acidic (10% TFA/DCM) | 2-Position (87%) | 0 | 1.0 | 87 |
| 2-Methylthiophene | NBS | Neutral (DCM) | 5-Position (78%) | 25 | 3.0 | 78 |
| 3-Phenylthiophene | NBS | Neutral (THF) | 2-Position (72%) | 25 | 2.5 | 72 |
| 2,5-Dimethylthiophene | Br₂ | Basic (NaOAc) | 3-Position (65%) | 0 | 1.5 | 65 |
The mechanistic pathway for thiophene bromination involves the formation of a Wheland intermediate through electrophilic attack by the brominating agent [7]. The stability of this intermediate determines the regioselectivity of the reaction [7]. Substitution at the 2-position generates an intermediate that can be stabilized by three resonance structures, while substitution at the 3-position only allows for two resonance forms [7]. This difference in stability accounts for the preferential bromination at the 2-position in unsubstituted thiophene [7].